molecular formula C4H8N2 B162648 3-Methyl-4,5-dihydro-1H-pyrazole CAS No. 1911-30-4

3-Methyl-4,5-dihydro-1H-pyrazole

Cat. No.: B162648
CAS No.: 1911-30-4
M. Wt: 84.12 g/mol
InChI Key: MWCHLFKQTXSQJV-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The term “Pyrazole” was initially discovered by Ludwig Knorr in 1883 . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes . The synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines has been reported .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4,5-dihydro-1H-pyrazole is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on the specific derivative. For example, one derivative was reported as beige crystals with a melting point of 198–200 °C .

Scientific Research Applications

Structural Analysis and Applications

  • Structural Characterization : 5-trihalomethyl-4,5-dihydro-1H-pyrazole derivatives, including those with a 3-methyl group, have been structurally characterized to understand their potential as novel analgesic agents. X-ray diffractometry revealed the molecular packing stabilized by hydrogen bonds, with the pyrazole rings appearing almost planar (Machado et al., 2009).

  • X-Ray Crystal Structure Studies : Novel pyrazole derivatives, including those with a 3-methyl group, have been synthesized and characterized, with their structures confirmed by X-ray diffraction. These studies are crucial for understanding the molecular conformation and interactions within these compounds (Kumara et al., 2018).

Synthesis and Optimization

  • Derivative Synthesis : Research into the synthesis of 3-phenyl-1H-pyrazole derivatives, which are intermediates for biologically active compounds, has shown the importance of optimizing synthetic methods for industrial production (Liu et al., 2017).

  • Green Chemistry Approach : The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) using cellulose sulfuric acid demonstrates an environmentally friendly and cost-effective approach in green chemistry (Mosaddegh et al., 2010).

Biological and Pharmacological Studies

  • Antitubercular Activity : Novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for antitubercular activity, demonstrating significant results against Mycobacterium tuberculosis (Alegaon et al., 2014).

  • Antimicrobial and Antioxidant Activity : Tetra substituted pyrazolines, including 3-methyl variants, have been evaluated for their antimicrobial and antioxidant activities, providing insights into their potential pharmacological applications (Govindaraju et al., 2012).

Miscellaneous Applications

  • Corrosion Inhibition : Pyrazole derivatives, including 3-methyl-4,5-dihydro-1H-pyrazole, have been synthesized and shown to have inhibitory activity against the corrosion of mild steel in hydrochloric acid, indicating their potential use in industrial applications (Chadli et al., 2020).

Safety and Hazards

The safety data sheet for 3-Methyl-4,5-dihydro-1H-pyrazole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

Pyrazoles have garnered substantial interest from researchers due to their diverse biological activities and significant importance in research and applications . The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives, encompassing a discussion of diverse methods for accessing the pyrazole moiety .

Biochemical Analysis

Biochemical Properties

3-Methyl-4,5-dihydro-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for conditions such as Alzheimer’s disease. Additionally, this compound interacts with various proteins involved in oxidative stress responses, modulating their activity and contributing to its antioxidant properties .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to activate the Nrf2 signaling pathway, which plays a key role in cellular defense against oxidative stress . Activation of this pathway leads to the upregulation of antioxidant genes, enhancing the cell’s ability to neutralize reactive oxygen species and protect against oxidative damage. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . Additionally, this compound can modulate enzyme activity by acting as an allosteric modulator, altering the enzyme’s conformation and affecting its catalytic efficiency. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound may lead to immediate changes in enzyme activity and gene expression, while long-term exposure can result in more sustained effects on cellular processes such as proliferation and differentiation . Additionally, the compound’s stability and degradation can be influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks. Animal studies have also revealed that the compound’s pharmacokinetics, such as absorption, distribution, metabolism, and excretion, can influence its dosage-dependent effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways for this compound involves oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy metabolism, such as those in the glycolytic and tricarboxylic acid (TCA) cycles .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. For example, binding to cytosolic proteins can facilitate its distribution within the cytoplasm, while interactions with nuclear proteins can promote its accumulation in the nucleus .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through various mechanisms, including targeting signals and post-translational modifications . For instance, this compound can be directed to the mitochondria by mitochondrial targeting signals, where it can influence mitochondrial function and energy metabolism . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can regulate the compound’s localization and stability, affecting its activity and interactions with other biomolecules .

Properties

IUPAC Name

3-methyl-4,5-dihydro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-4-2-3-5-6-4/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCHLFKQTXSQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339724
Record name 3-Methyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1911-30-4
Record name 3-Methyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 100 g of 3-methyl-2-pyrazoline and 64 g of NaBr in 3,000 g of methanol was electrolysed with 2 F/mol of 3-methyl-2-pyrazoline at a current density of 6.8 A/dm2 at a temperature of 20° C. Customary working up of the electrolysed mixture and fractional distillation gave 24.5 g of 3-methyl-2-pyrazoline and 29.5 g of 3-methylpyrazole (boiling point 127°-131° C./98 mbar). This corresponds to a conversion of 75%, a yield of 30% and a selectivity of 40%.
Quantity
100 g
Type
reactant
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64 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4,5-dihydro-1H-pyrazole
Reactant of Route 2
3-Methyl-4,5-dihydro-1H-pyrazole
Reactant of Route 3
3-Methyl-4,5-dihydro-1H-pyrazole
Customer
Q & A

Q1: What are the structural characteristics of 3-Methyl-4,5-dihydro-1H-pyrazole derivatives and how are they characterized?

A: this compound serves as a central scaffold, often modified with various substituents. For instance, the compound 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde features a 2-hydroxyphenyl group at the 5-position and a carbaldehyde group at the 1-position of the pyrazole ring []. Characterization typically involves spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry, along with elemental analysis to confirm the molecular formula and structure [, , ].

Q2: Have any computational studies been conducted on these compounds?

A: Yes, molecular docking simulations have been employed to investigate the binding interactions of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids with the epidermal growth factor receptor (EGFR) []. This suggests an interest in understanding their potential as EGFR inhibitors.

Q3: Are there studies investigating the biological activity of this compound derivatives?

A: While specific details about the biological activity of this compound are limited in the provided research, studies highlight the antimicrobial potential of a related bis-pyrazoline ligand and its transition metal complexes []. This ligand, 5,5'-(5-(tert-butyl)-2-hydroxy-1,3-phenylene)bis(this compound-1-carbothioamide), exhibited activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus nidulece and Candida albicans []. This suggests that incorporating this compound into larger structures could lead to promising antimicrobial agents.

Q4: What is the significance of the crystal structure in understanding these compounds?

A: Analyzing the crystal structure provides valuable insights into the three-dimensional arrangement of atoms within the molecule. For example, the crystal structure of 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed the dihedral angle between the dihydropyrazole and benzene rings, as well as the planar conformation of the dihydropyrazole ring []. This information contributes to understanding the compound's shape, potential interactions, and stability.

Q5: Are there any known structure-activity relationships for this class of compounds?

A: Although specific structure-activity relationship (SAR) studies are not extensively detailed within the provided research, it's evident that modifications to the this compound core can influence its properties and potential applications [, ]. For example, incorporating a chlorine atom and indole group at specific positions led to compounds predicted to interact with EGFR []. Similarly, integrating the this compound moiety into a bis-pyrazoline ligand framework, particularly with transition metal complexation, resulted in promising antimicrobial activity []. These examples highlight the importance of exploring SAR to optimize desired properties.

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